methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
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Overview
Description
Methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as amination, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and compounds with similar functional groups, such as:
- Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate
- N-monomethyl amines
- 4-aminocoumarin derivatives
Uniqueness
Methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16(30)29(2)20-12-10-19(11-13-20)27-24(17-7-5-4-6-8-17)23-21-14-9-18(26(32)33-3)15-22(21)28-25(23)31/h4-15,27H,1-3H3,(H,28,31)/b24-23- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUYGKJQCTQLM-VHXPQNKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=C2C3=C(C=C(C=C3)C(=O)OC)NC2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N/C(=C\2/C3=C(C=C(C=C3)C(=O)OC)NC2=O)/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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